Cas no 65232-56-6 (Benzene, 2-bromo-1-methyl-3-(1-methylethyl)-)

Benzene, 2-bromo-1-methyl-3-(1-methylethyl)- structure
65232-56-6 structure
Product Name:Benzene, 2-bromo-1-methyl-3-(1-methylethyl)-
CAS No:65232-56-6
MF:C10H13Br
MW:213.114222288132
CID:1684633
PubChem ID:14534570
Update Time:2025-04-21

Benzene, 2-bromo-1-methyl-3-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-bromo-1-methyl-3-(1-methylethyl)-
    • F95439
    • 2-Bromo-1-methyl-3-(1-methylethyl)benzene
    • DTXSID801271066
    • 2-bromo-1-methyl-3-propan-2-ylbenzene
    • 2-bromo-1-isopropyl-3-methylbenzene
    • 65232-56-6
    • GS2674
    • DB-087658
    • 2-isopropyl-6-methyl-bromobenzene
    • DLYTXCBACOLGKH-UHFFFAOYSA-N
    • 2-Bromo-3-isopropyltoluene
    • SCHEMBL61794
    • 1-bromo-2-isopropyl-6-methylbenzene
    • Inchi: 1S/C10H13Br/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,1-3H3
    • InChI Key: DLYTXCBACOLGKH-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CC=CC=1C(C)C

Computed Properties

  • Exact Mass: 212.02009
  • Monoisotopic Mass: 212.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Benzene, 2-bromo-1-methyl-3-(1-methylethyl)- Pricemore >>

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